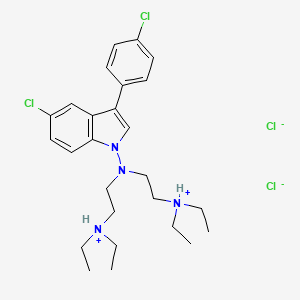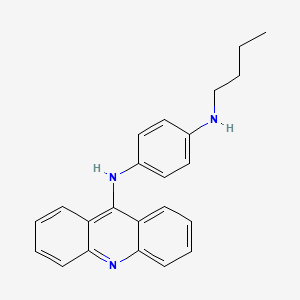![molecular formula C24H28N4O6S2 B13765348 N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1) CAS No. 53221-98-0](/img/structure/B13765348.png)
N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid–(trihydroxy-lambda~4~-sulfanyl)methane (1/1) is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a combination of acridine, ethanesulfonyl, and thiol groups, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid–(trihydroxy-lambda~4~-sulfanyl)methane (1/1) involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the acridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethanesulfonyl group: This step typically involves the reaction of the acridine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the imino group: This involves the reaction of the sulfonylated acridine with an appropriate amine.
Addition of the ethanimidic acid group: This step requires the reaction of the imino compound with ethanimidic acid under controlled conditions.
Introduction of the trihydroxy-lambda~4~-sulfanyl group: This final step involves the reaction of the intermediate with a thiol reagent in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid–(trihydroxy-lambda~4~-sulfanyl)methane (1/1) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid–(trihydroxy-lambda~4~-sulfanyl)methane (1/1) involves its interaction with specific molecular targets. The ethanesulfonyl group can interact with nucleophilic sites on proteins, leading to modifications that affect their function. The thiol group can form disulfide bonds with cysteine residues, altering protein structure and activity. Additionally, the acridine core can intercalate into DNA, potentially disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-nitrophenyl)acetohydrazonoyl bromide: Used in the synthesis of thiadiazole derivatives.
N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides: Evaluated for anticonvulsant and neurotoxicity activities.
Uniqueness
N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid–(trihydroxy-lambda~4~-sulfanyl)methane (1/1) is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Propiedades
Número CAS |
53221-98-0 |
|---|---|
Fórmula molecular |
C24H28N4O6S2 |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
N-[9-[4-(ethylsulfonylamino)anilino]acridin-3-yl]acetamide;trihydroxy(methyl)-λ4-sulfane |
InChI |
InChI=1S/C23H22N4O3S.CH6O3S/c1-3-31(29,30)27-17-10-8-16(9-11-17)25-23-19-6-4-5-7-21(19)26-22-14-18(24-15(2)28)12-13-20(22)23;1-5(2,3)4/h4-14,27H,3H2,1-2H3,(H,24,28)(H,25,26);2-4H,1H3 |
Clave InChI |
JVXQWVJZCSPVGF-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C.CS(O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
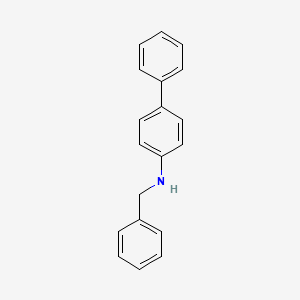

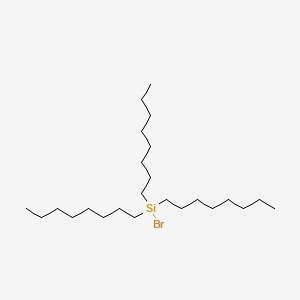
![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)

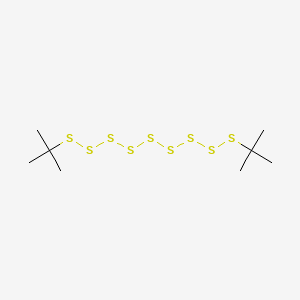

![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)

